![molecular formula C13H8BrN3OS2 B2434530 5-bromo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 477544-94-8](/img/structure/B2434530.png)
5-bromo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thiazole ring, and a thiophene ring . These types of compounds are often used in the development of new drugs due to their broad range of chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various routes involving cyclization, bromination, and amide formation . The exact method would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, similar compounds often undergo reactions such as cyclization, bromination, and amide formation . The exact reactions would depend on the conditions and the other compounds present.Scientific Research Applications
Antimalarial Activity
TCMDC-142403 has been identified as a compound with promising antimalarial activity . It contains a quinazolinedione pharmacophore, which is known for its wide range of biological activities, including antimalarial properties .
Anticancer Activity
Research has suggested that TCMDC-142403 could potentially have anticancer properties . However, more studies are needed to confirm this application and understand the mechanisms involved.
Anti-Inflammatory Activity
Compounds similar to TCMDC-142403, such as those containing thiazole and pyridine rings, have been reported to exhibit anti-inflammatory activity . While specific studies on TCMDC-142403 are not available, it’s plausible that it may share this property.
Antimicrobial Activity
Thiazole-based compounds, like TCMDC-142403, have been reported to possess antimicrobial properties . This suggests a potential application of TCMDC-142403 in combating various microbial infections.
Drug Discovery
TCMDC-142403 could serve as a valuable tool in drug discovery due to its unique structure and properties. Its potential biological activities make it a promising candidate for the development of new therapeutic agents.
Material Science
Compounds containing thiazole and pyridine rings, like TCMDC-142403, have been used in material science . They can serve as corrosion inhibitors and contribute to the development of organic semiconductors .
Future Directions
Mechanism of Action
Target of Action
The primary target of TCMDC-142403, also known as GSK434954A or 5-bromo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, is PfCLK3 , a protein kinase in the malarial parasite Plasmodium falciparum . PfCLK3 plays a crucial role in the RNA splicing of the parasite and is essential for its survival .
Mode of Action
TCMDC-142403 interacts with PfCLK3, inhibiting its function . The compound’s interaction with PfCLK3 disrupts the normal functioning of the parasite’s RNA splicing, which is crucial for its survival . This interaction results in the death of the parasite, making TCMDC-142403 a promising candidate for antimalarial therapy .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-142403 affects the RNA splicing pathway of the malarial parasite . RNA splicing is a critical process in the life cycle of the parasite, and disruption of this process leads to the death of the parasite .
Result of Action
The result of TCMDC-142403’s action is the death of the malarial parasite . By inhibiting PfCLK3 and disrupting RNA splicing, the compound prevents the parasite from surviving and reproducing . This makes TCMDC-142403 a potential candidate for the treatment of malaria .
Action Environment
The action of TCMDC-142403 is influenced by the biological environment within the malarial parasite. Factors such as the presence of PfCLK3 and the parasite’s RNA splicing machinery are crucial for the compound’s efficacy
properties
IUPAC Name |
5-bromo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS2/c14-11-4-3-10(20-11)12(18)17-13-16-9(7-19-13)8-2-1-5-15-6-8/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQMPHUHNDSZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
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